2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Description

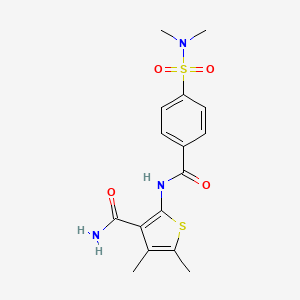

2-(4-(N,N-Dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic thiophene derivative characterized by a 4,5-dimethylthiophene core substituted with a carboxamide group at position 3 and a benzamido group at position 2. The benzamido moiety is further modified with an N,N-dimethylsulfamoyl group, introducing both sulfonamide and dimethylamine functionalities.

Properties

IUPAC Name |

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c1-9-10(2)24-16(13(9)14(17)20)18-15(21)11-5-7-12(8-6-11)25(22,23)19(3)4/h5-8H,1-4H3,(H2,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVGMIOYOPYBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of 4-(Dimethylsulfamoyl)benzoyl chloride, which is then reacted with an appropriate amine to form the desired amide. The thiophene ring is introduced through a separate synthetic step, often involving a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of thiophene derivatives, including the compound , as antimicrobial agents. Research indicates that modifications to the thiophene structure can enhance activity against resistant strains of bacteria and fungi. For instance, derivatives similar to 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide have shown promising results against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Anticancer Properties

The compound's structural features suggest potential anticancer properties. Thiophene derivatives have been explored for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain modifications can lead to significant cytotoxicity against various cancer cell lines, including lung and colon cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

Research also suggests that compounds with a sulfamoyl group can modulate inflammatory responses. The ability to inhibit pro-inflammatory cytokines makes these compounds candidates for treating diseases characterized by chronic inflammation, such as rheumatoid arthritis . The mechanism may involve the inhibition of specific signaling pathways associated with inflammation.

Structural Modifications and SAR Studies

Structure-activity relationship (SAR) studies are critical in understanding how modifications to the thiophene core affect biological activity. For example, variations in substituents on the benzamide or thiophene rings can lead to significant differences in potency and selectivity against target pathogens or cancer cells. These studies help in optimizing lead compounds for better efficacy and reduced toxicity .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial activity | The compound exhibited significant activity against resistant bacterial strains, outperforming standard antibiotics. |

| Study B | Assess anticancer effects | Demonstrated IC50 values indicating strong cytotoxicity in lung cancer cell lines. |

| Study C | Investigate anti-inflammatory properties | Showed reduction in inflammatory markers in vitro, suggesting potential for therapeutic use in inflammatory diseases. |

Mechanism of Action

The mechanism of action of 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antioxidant Thiophene Derivatives

The compound 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a) () shares the 4,5-dimethylthiophene-3-carboxamide scaffold but substitutes the dimethylsulfamoyl benzamido group with a cyanoacetamido moiety. Compound 92a demonstrated 56.9% DPPH scavenging and 55.5% nitric oxide scavenging at 100 μM, attributed to the polar nitrile and carboxamide groups enhancing radical stabilization. The absence of direct antioxidant data for the target compound necessitates further testing to evaluate whether the sulfamoyl group enhances or diminishes activity compared to cyano analogs .

Sulfonamide-Containing Triazoles

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () feature sulfonyl groups and triazole rings. While structurally distinct from the target compound, they highlight the role of sulfonamide/sulfonyl groups in modulating electronic properties. The sulfamoyl group in the target compound is less electron-withdrawing than a sulfonyl group, which may influence reactivity in nucleophilic environments. Additionally, IR data from (e.g., C=O stretches at 1663–1682 cm⁻¹ and C=S at 1243–1258 cm⁻¹) provide benchmarks for analyzing the target compound’s vibrational modes, particularly its sulfamoyl C-S and N-H stretches .

Thieno-Pyridine Analogs

The compound 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide () shares the dimethylsulfamoyl benzamido and carboxamide groups but replaces the thiophene ring with a partially saturated thieno-pyridine system.

Methotrexate-Related Compounds

Methotrexate analogs (–4), such as (S)-2-(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzamido)-5-methoxy-5-oxopentanoic acid, feature benzamido groups linked to pteridinyl cores. While the target compound lacks the pteridinyl moiety, the shared benzamido group underscores the importance of this linker in facilitating interactions with enzymes or receptors. The dimethylsulfamoyl group in the target compound may improve solubility compared to methotrexate’s diamino groups, which are prone to protonation .

Structural and Functional Comparison Table

Research Findings and Implications

- Therapeutic Potential: While methotrexate analogs target folate pathways, the target compound’s thiophene core and sulfamoyl group may align with antioxidant or enzyme inhibition mechanisms, warranting further biological screening .

- Synthetic Feasibility : and outline synthetic routes for thiophene and triazole derivatives, suggesting viable pathways for optimizing the target compound’s yield and purity .

Biological Activity

2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure

The compound's structure can be represented as follows:

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases, which are critical in various signaling pathways related to cell growth and apoptosis. The inhibition of c-Jun N-terminal kinase (JNK), for example, has been linked to protective effects against neuronal cell death and inflammatory conditions .

In Vitro Studies

- JNK Inhibition : The compound has shown potential as a selective inhibitor of JNK, which plays a significant role in inflammatory responses and apoptosis. In vitro studies demonstrated that modifications in the thiophene ring enhance the potency against JNK .

- Antimicrobial Activity : Preliminary screenings have suggested that derivatives of this compound exhibit antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The presence of the sulfamoyl group is hypothesized to contribute to this activity by enhancing solubility and interaction with bacterial membranes.

In Vivo Studies

Case studies have highlighted the compound's efficacy in reducing inflammation in animal models. For instance, a study involving rheumatoid arthritis models showed significant reductions in inflammatory markers when treated with this compound, suggesting its potential as an anti-inflammatory agent .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.